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molecular formula C5H3ClN2O3 B019288 5-Chloro-2-hydroxy-3-nitropyridine CAS No. 21427-61-2

5-Chloro-2-hydroxy-3-nitropyridine

Cat. No. B019288
M. Wt: 174.54 g/mol
InChI Key: QVGQNICXNZMXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04131677

Procedure details

2-Amino-5-chloropyridine (12.8 g., 0.1 mole) was added to 50 ml. of concentrated sulfuric acid. To this was slowly added with stirring 25 ml. of concentrated nitric acid. After the exothermic reaction subsided, the mixture was cooled and poured onto ice. The precipitate was collected and added to a mixture of 12 ml. of concentrated sulfuric acid and 150 ml. of water. To this solution cooled to 0° C., was added 7 g. of sodium nitrite portionwise and the resulting mixture was allowed to warm spontaneously to room temperature. After cooling the precipitate was collected and recrystallized from dimethyl formamideethanol to give 5-chloro-3-nitro-2-pyridone, m.p. 225-227.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.S(=O)(=O)(O)[OH:10].[N+:14]([O-])([OH:16])=[O:15]>>[Cl:8][C:5]1[CH:6]=[C:7]([N+:14]([O-:16])=[O:15])[C:2](=[O:10])[NH:3][CH:4]=1

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring 25 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was slowly added
CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
ADDITION
Type
ADDITION
Details
added to a mixture of 12 ml
ADDITION
Type
ADDITION
Details
was added 7 g
TEMPERATURE
Type
TEMPERATURE
Details
to warm spontaneously to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethyl formamideethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(NC1)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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